1-[2-(Pyridin-3-yl)ethyl]guanidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N4 |
|---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
2-(2-pyridin-3-ylethyl)guanidine |
InChI |
InChI=1S/C8H12N4/c9-8(10)12-5-3-7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H4,9,10,12) |
InChI Key |
MFIWODHTWHRDIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCN=C(N)N |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design Principles for 1 2 Pyridin 3 Yl Ethyl Guanidine Derivatives
Elucidating Key Structural Motifs Essential for Biological Activity
The biological activity of 1-[2-(Pyridin-3-yl)ethyl]guanidine derivatives is intrinsically linked to the arrangement and properties of its core structural motifs: the pyridine (B92270) ring, the ethyl linker, and the guanidine (B92328) group. Research into related guanidine-containing compounds has consistently highlighted the importance of these components in dictating the molecule's interaction with biological targets.
The guanidine moiety, a highly basic group, is often protonated at physiological pH. This positive charge is a critical feature, enabling strong ionic interactions with negatively charged residues in the binding sites of target proteins. sci-hub.semdpi.com The delocalized charge across the guanidinium (B1211019) group further enhances its ability to form multiple hydrogen bonds, a key factor in stable ligand-receptor binding. oup.comoup.com
The ethyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding. The length and nature of this linker are critical; alterations can significantly impact the spatial relationship between the pyridine and guanidine groups, thereby affecting biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Guanidine Compound Research
Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov This approach is instrumental in understanding the structural requirements for potency and in guiding the design of new, more effective derivatives.
In the context of guanidine compounds, QSAR studies have revealed the importance of several key descriptors:
Lipophilicity (log P): This parameter describes the compound's solubility in fatty versus aqueous environments and is crucial for its ability to cross cell membranes. QSAR analyses have shown that molecular lipophilicity can be a significant factor in the activity of certain guanidine derivatives. nih.govnih.gov
Electronic Parameters: The electronic properties of the molecule, such as the distribution of charges and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical for its interaction with target receptors. nih.govwalisongo.ac.id These parameters influence the strength of ionic and hydrogen bonding interactions.
Steric and Shape Descriptors: The size and shape of the molecule, as well as the spatial arrangement of its substituents, play a vital role in determining how well it fits into a binding site. nih.gov
A QSAR study on N-(3-oxo-3,4-dihydro-2H-benzo nih.govnih.govthiazine-6-carbonyl)guanidines demonstrated a proportional relationship between biological activity and the hydrophobicity of the ring structure. nih.gov Similarly, a QSAR analysis of aminohydroxyguanidine derivatives found that cytotoxicity correlated well with electronic and lipophilic parameters. nih.gov For substituted 2-pyridinyl guanidines, QSAR models suggested that inhibitory activity was influenced by molecular shape, flexibility, and the presence of halogen atoms. nih.gov These findings underscore the utility of QSAR in rational drug design, providing a framework for predicting the activity of novel this compound derivatives.
Bioisosteric Replacement Strategies within the Guanidine and Pyridine Scaffolds
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. spirochem.com This strategy is particularly valuable in the optimization of compounds like this compound.
Guanidine Bioisosteres:
The highly basic nature of the guanidine group, while often essential for activity, can lead to poor membrane permeability and bioavailability. sci-hub.semdpi.com Consequently, identifying suitable bioisosteres is a key area of research. Some common replacements include:
Amidine: Structurally similar to guanidine but with one fewer amino group, amidines are also basic and can participate in similar interactions.
2-Aminoimidazole and related heterocycles: These cyclic structures can mimic the planar, delocalized system of the guanidinium ion while offering different physicochemical properties.
Squaryldiamine: This group has been successfully used as a bioisostere for the guanidine group, mimicking its ability to engage in key interactions. nih.gov
Pyridine Bioisosteres:
The pyridine ring can also be replaced with other aromatic or heteroaromatic systems to modulate the compound's properties. researchgate.net Common bioisosteres for pyridine include:
Benzene (B151609): Replacing the pyridine with a benzene ring removes the hydrogen bond accepting nitrogen atom, which can be used to probe the importance of this interaction. researchgate.net
Thiophene: This five-membered heterocyclic ring is often a good bioisostere for benzene and pyridine due to its similar size and electronic properties. sci-hub.se
Other heterocycles: A wide variety of other heterocyclic rings, such as pyrimidine (B1678525), pyrazole, and imidazole, can be used to fine-tune the electronic and steric properties of the molecule. mdpi.com For instance, the replacement of a nitrophenyl moiety with a pyridine ring has been shown to be a successful strategy in some cases. acs.org
The strategic application of bioisosteric replacement allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the identification of derivatives with improved therapeutic profiles.
Computational Chemistry Approaches to Molecular Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for designing and optimizing new therapeutic agents. pkusz.edu.cnneuroquantology.com These approaches offer valuable insights into the molecular interactions that govern biological activity, complementing and guiding experimental efforts.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. pkusz.edu.cn For this compound derivatives, docking studies can reveal how the molecule fits into the binding site of a specific target, identifying key interactions such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.govpeerj.com
For example, docking studies on arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors helped to rationalize the observed structure-activity relationships. mdpi.comnih.gov Similarly, docking was used to investigate the binding of guanidine derivatives to the Qi and Q0 sites of mitochondrial complex III. mdpi.com The insights gained from these simulations can guide the design of new derivatives with improved binding affinity and selectivity.
Molecular Dynamics Simulations to Investigate Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. oup.comnih.gov This method is particularly useful for assessing the stability of the interactions predicted by molecular docking. oup.comnih.gov
MD simulations of guanidine-containing ligands have been used to investigate their binding to various targets, including riboswitches. oup.comoup.comnih.govuni-konstanz.deuni-konstanz.de These studies have provided detailed information about the conformational states of the ligand and the receptor, as well as the role of solvent molecules in the binding process. By analyzing the trajectory of an MD simulation, researchers can identify stable and transient interactions, providing a more complete picture of the binding event.
Conformational Analysis and Ligand-Protein Recognition Studies
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. nih.govacs.org For flexible molecules like this compound, understanding the preferred conformations is essential for designing effective inhibitors.
Ligand-protein recognition is a complex process that involves a combination of steric, electronic, and hydrophobic interactions. nih.gov Computational methods can be used to study this process in detail, providing insights into the factors that govern binding affinity and selectivity. For example, studies on the guanidine-II riboswitch have used a combination of molecular dynamics simulations and other computational techniques to investigate ligand-dependent conformational changes and the structural features responsible for discriminating between closely related ligands. oup.comnih.gov These studies provide a framework for understanding how this compound and its derivatives are recognized by their biological targets.
Broader Academic Implications and Future Research Directions
Role of 1-[2-(Pyridin-3-yl)ethyl]guanidine in Advancing Fundamental Guanidine (B92328) Chemistry
The guanidine moiety is characterized by its strong basicity and the remarkable resonance stabilization of its protonated form, the guanidinium (B1211019) cation. wikipedia.org The substitution pattern on the guanidine nitrogen atoms significantly influences these fundamental properties. In this compound, the pyridylethyl group provides a unique combination of steric and electronic features that can advance the understanding of structure-property relationships in guanidine chemistry.
Unlike pyridin-2-yl guanidines, where intramolecular hydrogen bonding between the guanidinium protons and the pyridine (B92270) nitrogen can lock the conformation, the 3-pyridyl isomer lacks this direct interaction. researchgate.netnih.gov This conformational flexibility makes it an interesting subject for studies in:
Basicity and pKa Modulation: The electron-withdrawing nature of the pyridine ring is expected to modulate the basicity of the guanidine group. Systematic studies comparing the pKa of this compound with other alkyl and aryl guanidines can provide valuable data for predicting the properties of more complex guanidine-containing molecules.
Coordination Chemistry: Guanidines are effective ligands for various metal ions. mdpi.com The presence of both a hard guanidine donor and a softer pyridine N-donor in this compound makes it a potentially versatile ligand for creating novel coordination complexes and catalysts. mdpi.com
Supramolecular Chemistry: The guanidinium group is a cornerstone of molecular recognition, adept at forming multiple hydrogen bonds with anions like carboxylates and phosphates. The interplay between these interactions and potential cation-π or π-π stacking involving the pyridine ring could be exploited to design new host-guest systems and self-assembling materials.
Table 1: Comparison of Basicity (pKa) of Guanidine and Related Compounds
| Compound | Structure | pKa of Conjugate Acid | Key Features |
| Guanidine | HNC(NH₂)₂ | ~13.6 | Unsubstituted parent compound, strong organic base. wikipedia.org |
| Arginine (side chain) | R-NH-C(=NH)NH₂ | ~12.5 | Biological guanidine; pKa influenced by the amino acid backbone. |
| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂NC(=NH)N(CH₃)₂ | ~13.6 | Alkyl groups slightly increase basicity. |
| Pyridin-2-yl guanidine | C₅H₄N-C(=NH)NH₂ | Value Varies | Basicity is influenced by the electron-withdrawing pyridine and potential intramolecular H-bonding. researchgate.netnih.gov |
Note: The exact pKa of pyridin-2-yl guanidine and the subject compound this compound would require experimental determination or high-level computational prediction.
Potential of Guanidine-Based Compounds as Research Probes for Biological System Elucidation
The ability of the guanidinium group to mimic the side chain of arginine makes guanidine-containing molecules excellent candidates for probes to study biological systems. These probes can be designed to interact with specific biological targets, providing insights into their function and localization. Guanidine derivatives have been successfully developed as fluorescent sensors for ions and for bio-imaging applications. rsc.org
This compound could serve as a valuable scaffold for such probes. The guanidinium moiety can act as the recognition element, binding to negatively charged pockets in proteins, such as those found in kinases or receptors that interact with arginine residues. acs.orgnih.gov The pyridine ring offers two key advantages:
A Site for Functionalization: The pyridine ring can be readily modified with reporter groups, such as fluorophores, biotin tags, or photo-crosslinkers, without significantly altering the core binding properties of the guanidine group.
Secondary Binding Interactions: The aromatic pyridine ring can engage in additional π-stacking or hydrogen bonding interactions within a binding site, potentially enhancing both the affinity and selectivity of the probe.
By developing derivatives of this compound, researchers could create tools to investigate enzyme activity, receptor binding, and other crucial biological processes in vitro and in vivo. rsc.org
Interdisciplinary Research Opportunities for Guanidine-Based Compounds in Chemical Biology
Chemical biology thrives on the use of small molecules to perturb and understand complex biological systems. Guanidine-based compounds are at the forefront of this interdisciplinary field, bridging synthetic chemistry with molecular biology. nih.gov The structural template of this compound is well-suited for medicinal chemistry campaigns and the development of new therapeutic agents.
For example, pyridyl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases. nih.gov A research program centered on this compound could involve:
Synthetic Chemistry: Creation of a library of analogues by modifying the pyridine ring, the ethyl linker, and the guanidine substitution pattern.
Biological Screening: Testing these compounds for activity against a panel of biological targets, such as kinases, GPCRs, or ion channels.
Computational Modeling: Using molecular docking and dynamics simulations to predict how these compounds bind to their targets and to rationalize structure-activity relationships (SAR). acs.orgnih.gov
Such a project would require collaboration between synthetic organic chemists, biochemists, pharmacologists, and computational chemists, highlighting the interdisciplinary nature of modern guanidine research.
Emerging Methodologies and Techniques in Guanidine Research and Development
Recent years have seen significant advances in the methods used to synthesize and characterize guanidine compounds, moving beyond classical, often harsh, guanylation techniques. These emerging methodologies are crucial for the efficient and diverse synthesis of molecules like this compound.
Modern synthetic approaches offer milder conditions and broader substrate scopes. organic-chemistry.org Transition-metal catalysis, in particular, has emerged as a powerful tool for C-N bond formation in guanidine synthesis. rsc.org
Table 2: Modern Synthetic Methods for Guanidine Synthesis
| Method | Catalyst/Reagent | Starting Materials | Key Advantages |
| Catalytic Guanylation | Scandium(III) triflate | Amine + Cyanamide | Mild conditions, proceeds in water. organic-chemistry.org |
| Copper-Catalyzed Coupling | CuCl₂·2H₂O / Bipyridine | Amine + Arylboronic acid + Cyanamide | Three-component reaction, forms N-aryl guanidines. organic-chemistry.org |
| Ruthenium Photocatalysis | Ru(bpy)₃Cl₂ | Thiourea (B124793) | Uses visible light, ambient temperature, aqueous solvent. organic-chemistry.org |
| Transition-Metal Catalysis | Various (e.g., Pd, Cu) | Amine + Guanylating Agent | High efficiency and functional group tolerance. rsc.org |
Alongside synthetic innovations, advanced analytical and computational techniques are providing unprecedented insight into the structure and behavior of guanidines.
Spectroscopy and Crystallography: NMR and X-ray crystallography are essential for determining the precise three-dimensional structure and conformational preferences of molecules like pyridyl guanidines, which is critical for understanding their interaction with biological targets. nih.gov
Computational Chemistry: Density Functional Theory (DFT) and other computational models are used to calculate properties such as pKa, bond dissociation energies, and reaction energetics, guiding synthetic efforts and explaining experimental observations. nih.govmdpi.com These tools can predict the most stable conformations and binding modes of this compound, accelerating its development as a research tool or therapeutic lead.
Q & A
Q. What are the recommended methods for synthesizing 1-[2-(Pyridin-3-yl)ethyl]guanidine and its derivatives?
- Methodological Answer: Synthesis often involves multi-step protocols, including protection/deprotection strategies. For example:
-
Boc-protected intermediates : Use tert-butoxycarbonyl (Boc) groups to stabilize guanidine moieties during alkylation or coupling reactions. highlights bis(tert-butoxycarbonyl)guanidine synthesis via trifluoromethylsulfonyl intermediates .
-
Phosgene-mediated reactions : Bis-guanidine ligands can be synthesized by reacting ureas or secondary amines with phosgene to form chloroformamidinium chloride intermediates, followed by diamine coupling () .
-
Pyridine-ethyl tethering : Incorporate pyridin-3-yl ethyl groups via nucleophilic substitution or reductive amination, as seen in pyridine-based ligand syntheses () .
- Key Analytical Data : Post-synthesis characterization typically employs:
| Technique | Purpose | Example from Evidence |
|---|---|---|
| Elemental Analysis | Verify stoichiometric purity | Table S12 in |
| NMR Spectroscopy | Confirm structural integrity | Used in |
| Mass Spectrometry | Validate molecular weight | Cited in |
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Hazard Classification :
- Acute oral toxicity (Category 4, H302)
- Skin/eye irritation (H315, H319)
- Respiratory irritation (H335) .
- PPE Requirements :
- Gloves (nitrile or neoprene) and chemical-resistant lab coats.
- Eye protection (ANSI-approved goggles) and face shields.
- Respiratory protection (P95 masks for dust; OV/AG filters for vapors) .
- Emergency Measures :
- Immediate rinsing of eyes (15+ minutes with water) and skin (soap/water).
- Avoid dust formation; use fume hoods for ventilation .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer:
- Chromatography : HPLC or GC-MS to assess purity ( references metabolite analysis) .
- Spectroscopic Techniques :
- 1H/13C NMR : Detect pyridine and guanidine proton environments () .
- FT-IR : Identify N-H stretching (guanidine) and aromatic C-H (pyridine) bands.
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (Table S12 in ) .
Advanced Research Questions
Q. What experimental strategies are effective in studying the coordination chemistry of this compound with transition metals?
- Methodological Answer:
- Synthesis of Metal Complexes : React with Pt(II) or other transition metals under inert conditions. demonstrates Pt(trpy)Cl+ reactivity with guanidine ligands to form stable complexes .
- Structural Characterization :
- X-ray crystallography : Resolve bonding modes (terminal vs. bridging) as in .
- EXSY NMR : Measure rotational barriers around guanidine C=N bonds (54–79 kJ·mol⁻¹ in ) .
Q. How does the pyridin-3-yl ethyl group influence the denaturation efficiency of guanidine derivatives on proteins?
- Methodological Answer:
- Comparative Denaturation Studies : Use circular dichroism (CD) or fluorescence spectroscopy to compare denaturation curves with guanidine HCl () .
- Mechanistic Insights : The pyridine moiety may enhance hydrophobic interactions with protein domains, altering denaturation kinetics. notes guanidine’s role in enzyme aggregation and inactivation .
Q. What methodologies are employed to analyze the interaction between phosphoryl guanidine oligonucleotides (PGOs) and DNA polymerases?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model Taq polymerase/PGO interactions to identify steric or electronic effects () .
- PCR Efficiency Assays : Quantify elongation rates using modified primers (e.g., PGOs) under varying Mg²⁺/dNTP conditions .
Q. How can radioiodination techniques be adapted for derivatives of this compound in imaging studies?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
